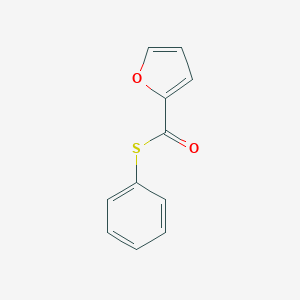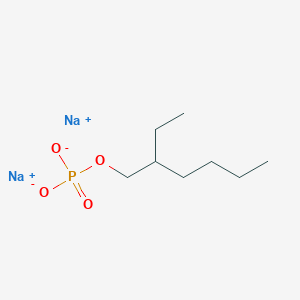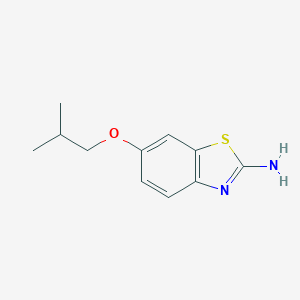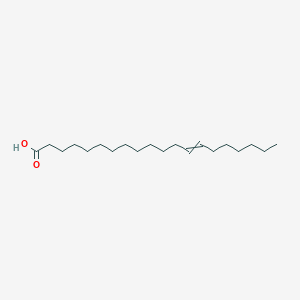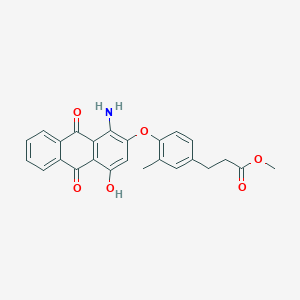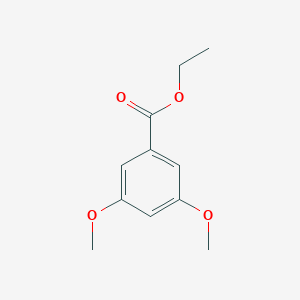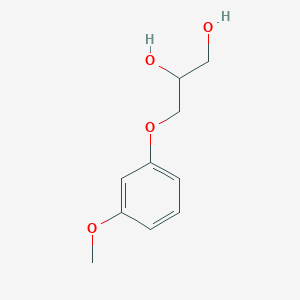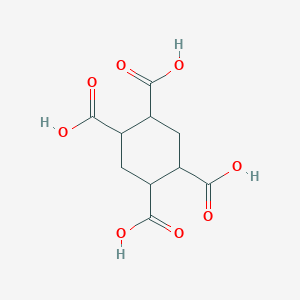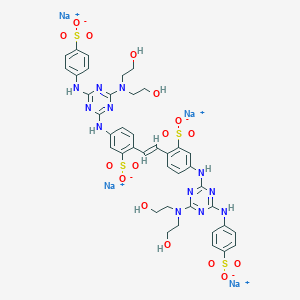
蛍光増白剤220
概要
説明
Fluorescent Brightener 220 (FB 220) is a widely used fluorescent dye that is used in a variety of applications. It has been used in a number of scientific research applications, and has been studied for its biochemical and physiological effects.
科学的研究の応用
作用機序
Target of Action
Fluorescent Brightener 220, also known as an Optical Brightening Agent (OBA), is primarily targeted at textile materials and paper . Its role is to enhance the appearance of color, causing a “whitening” effect .
Mode of Action
Fluorescent Brightener 220 works by absorbing light in the ultraviolet and violet region (usually 340-370 nm) of the electromagnetic spectrum, and re-emitting light in the blue region (typically 420-470 nm) through the phenomenon of fluorescence . This process is known as fluorescence . The blue light emitted by the brightener compensates for the diminishing blue of the treated material and changes the hue away from yellow or brown and toward white .
Biochemical Pathways
It absorbs ultraviolet light and re-emits it in the visible spectrum, specifically in the blue-violet range .
Result of Action
The primary result of Fluorescent Brightener 220’s action is an enhanced appearance of whiteness or brightness in the materials to which it is applied . This is achieved by the compound’s ability to absorb ultraviolet light and re-emit it in the visible spectrum, creating a “whitening” effect .
Safety and Hazards
生化学分析
Biochemical Properties
It is known that this compound is an optical brightener dye
Cellular Effects
It has been noted that the substance is mildly irritating to the eyes and can cause a nuisance-causing concentration of airborne particles when dispersed, especially if powdered
Molecular Mechanism
It is known to exert its effects as an optical brightener dye
Temporal Effects in Laboratory Settings
It is known that the compound decomposes on heating and on burning, producing toxic and corrosive gases including nitrogen oxides and sulfur oxides
Dosage Effects in Animal Models
It has been reported that the acute oral and dermal toxicity is low, with an oral LD50 > 15000 mg/kg bw (rat) and a dermal LD50 > 2000 mg/kg bw (rat) .
Transport and Distribution
It is known that the compound is soluble in water , suggesting that it could be transported and distributed within cells and tissues via aqueous channels.
特性
IUPAC Name |
tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44N12O16S4.4Na/c53-19-15-51(16-20-54)39-47-35(41-27-7-11-31(12-8-27)69(57,58)59)45-37(49-39)43-29-5-3-25(33(23-29)71(63,64)65)1-2-26-4-6-30(24-34(26)72(66,67)68)44-38-46-36(48-40(50-38)52(17-21-55)18-22-56)42-28-9-13-32(14-10-28)70(60,61)62;;;;/h1-14,23-24,53-56H,15-22H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;/q;4*+1/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZFDTYTCMAAQX-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40N12Na4O16S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027781 | |
| Record name | C.I. Fluorescent Brightener 220 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1165.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16470-24-9 | |
| Record name | C.I. Fluorescent Brightener 220 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Fluorescent Brightener 220 interact with paper to enhance its whiteness?
A1: While the provided abstract [] does not delve into the specific mechanism of interaction between Fluorescent Brightener 220 and paper fibers, we can infer its general principle. Fluorescent brighteners, also known as optical brightening agents (OBAs), enhance the perceived whiteness by absorbing ultraviolet (UV) light and re-emitting it as visible blue light. This blue light emission counteracts the yellowish tint inherent in paper, making it appear brighter and whiter to the human eye. The paper likely absorbs the Fluorescent Brightener 220 onto its surface, allowing it to interact with incident light and exhibit its brightening effect.
Q2: Are there analytical methods specifically designed for measuring the whiteness of Fluorescent Brightener 220 in paper?
A2: The title of the research paper [] indicates a focus on measuring the whiteness of Fluorescent Brightener 220 used in papermaking. This suggests the existence of specific analytical methods tailored for this purpose. These methods likely involve spectrophotometry to analyze the light reflected or transmitted by paper samples treated with the brightener, allowing for the quantification of whiteness levels.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Ethylthieno[2,3-b]pyridine](/img/structure/B96423.png)
